Erythromycin Dihydrate vs. Amorphous Form: Dissolution Rate and Wettability Differentiation
Crystalline erythromycin dihydrate demonstrates superior wettability and more rapid in vitro drug release from loosely-filled capsules compared to the amorphous form of erythromycin [1]. The amorphous form exhibited a high equilibrium solubility but slower dissolution rate, a finding attributable to its poor wettability [1]. Contact angle measurements performed on powder compacts confirmed the hydrophobic nature of the amorphous form, with high and stable contact angles observed; in contrast, low contact angles and rapid spreading of the liquid film were noted for crystalline dihydrates under identical test conditions [1].
| Evidence Dimension | Wettability / contact angle on powder compacts |
|---|---|
| Target Compound Data | Low contact angles; rapid spreading of liquid film |
| Comparator Or Baseline | Amorphous erythromycin: high and stable contact angles; hydrophobic behavior |
| Quantified Difference | Qualitative but statistically significant difference in wetting behavior observed across multiple commercial lots |
| Conditions | Contact angle measurements on powder compacts of erythromycin solids; in vitro dissolution testing in phosphate buffer pH 7.5 |
Why This Matters
For formulation development and manufacturing, superior wettability of crystalline dihydrate translates to more predictable and rapid dissolution, reducing the risk of dissolution-related batch failures during scale-up and quality control testing.
- [1] Murthy KS, Turner NA, Nesbitt RU, Fawzi MB. Characterization of commercial lots of erythromycin base. Drug Dev Ind Pharm. 1986;12(5):665-690. doi:10.3109/03639048609043484. View Source
